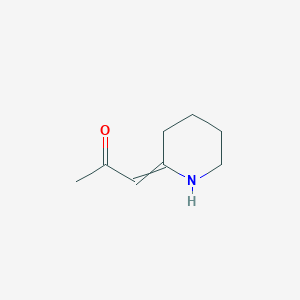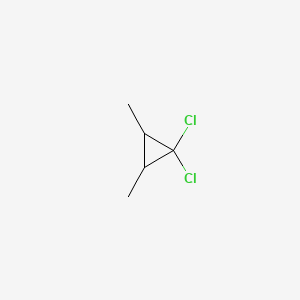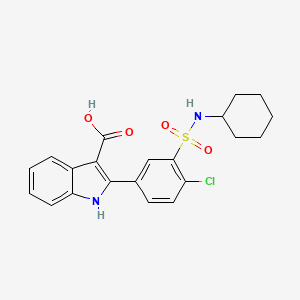
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, cyclohexylsulfonyl chloride, and indole-3-carboxylic acid. The reactions may involve:
Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to form the corresponding amine.
Sulfonylation: Reaction of the amine with cyclohexylsulfonyl chloride to form the sulfonamide.
Coupling Reaction: Coupling of the sulfonamide with indole-3-carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antibacterial and diuretic properties.
Chlorinated aromatic compounds: These compounds are known for their diverse chemical reactivity and biological activities.
Uniqueness
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is unique due to the combination of its indole core, sulfonamide group, and chlorinated aromatic ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
903595-80-2 |
|---|---|
分子式 |
C21H21ClN2O4S |
分子量 |
432.9 g/mol |
IUPAC名 |
2-[4-chloro-3-(cyclohexylsulfamoyl)phenyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C21H21ClN2O4S/c22-16-11-10-13(12-18(16)29(27,28)24-14-6-2-1-3-7-14)20-19(21(25)26)15-8-4-5-9-17(15)23-20/h4-5,8-12,14,23-24H,1-3,6-7H2,(H,25,26) |
InChIキー |
HFYOKXFTBGDLBE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C3=C(C4=CC=CC=C4N3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


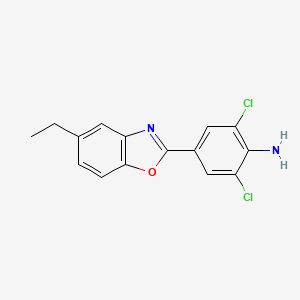
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
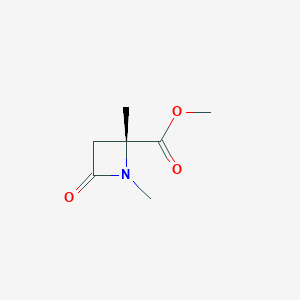

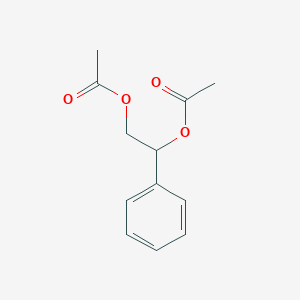

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
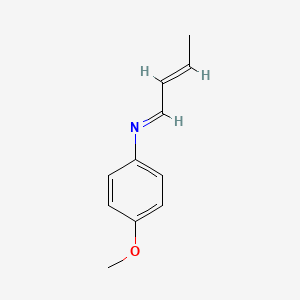
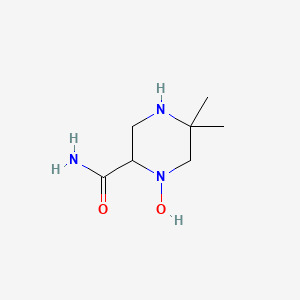
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
